3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde
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Overview
Description
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyrimidine core, and an aldehyde functional group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives in the presence of a brominating agent. The reaction typically proceeds via a one-pot tandem cyclization/bromination process, often carried out in solvents like ethyl acetate or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted imidazo[1,2-a]pyrimidines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
- 3-Bromoimidazo[1,2-a]pyrimidine
- 2-Bromoimidazo[1,2-a]pyrimidine
Uniqueness
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds with diverse applications .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-5(4-12)10-7-9-2-1-3-11(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHNGBVMGNKXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856879 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018828-40-4 |
Source
|
Record name | 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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